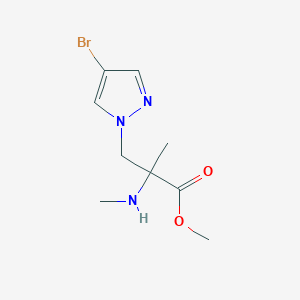![molecular formula C11H10O3 B15313763 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their wide range of biological activities. This compound is characterized by the presence of a 1,4-benzodioxane moiety, which is a bicyclic structure containing two oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dihydrobenzo[b][1,4]dioxin-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one can be compared with other chalcones and benzodioxane derivatives:
-
Similar Compounds
- (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10O3/c1-2-8(12)11-7-13-9-5-3-4-6-10(9)14-11/h2-6,11H,1,7H2 |
Clé InChI |
ZRNIHSYKLGIWSI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1COC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
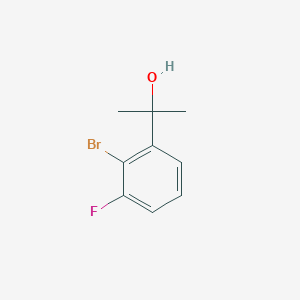

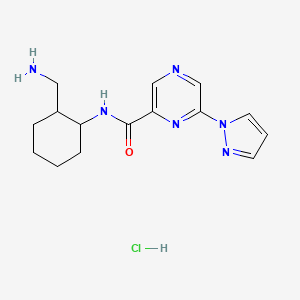
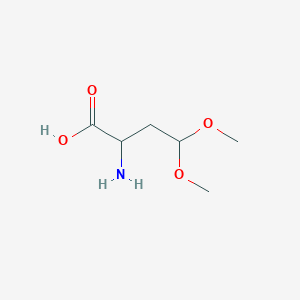
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)
![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)

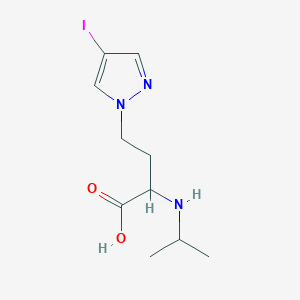

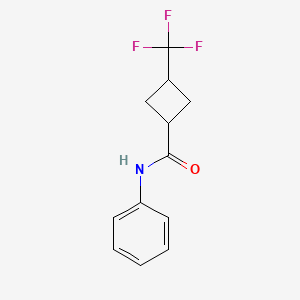
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
